molecular formula C81H133F3N22O23S3 B10829794 Biotin-H10 (trifluoroacetate salt)

Biotin-H10 (trifluoroacetate salt)

Cat. No.: B10829794
M. Wt: 1936.3 g/mol
InChI Key: WXHGKFNHXHRSIK-YRDPEORLSA-N
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Description

Biotin-H10 (trifluoroacetate salt): is a biotinylated form of the anterior gradient 2 binding peptide H10. This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology. It is known for its high affinity binding to specific proteins, making it a valuable tool in various assays and experimental procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-H10 (trifluoroacetate salt) involves the biotinylation of the anterior gradient 2 binding peptide H10. This process typically includes the following steps:

Industrial Production Methods: In an industrial setting, the production of Biotin-H10 (trifluoroacetate salt) follows similar steps but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography systems are employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Biotin-H10 (trifluoroacetate salt) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biotinylated peptides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Biotin-H10 (trifluoroacetate salt) has a wide range of applications in scientific research, including:

    Biochemistry: Used in enzyme-linked immunosorbent assays (ELISA) and co-immunoprecipitation assays to assess protein levels and interactions.

    Molecular Biology: Employed in studies involving protein-protein interactions and signal transduction pathways.

    Medicine: Investigated for its potential role in cancer research, particularly in assessing the levels of anterior gradient 2 in cancer cells.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents .

Mechanism of Action

The mechanism of action of Biotin-H10 (trifluoroacetate salt) involves its high-affinity binding to specific proteins, particularly the anterior gradient 2 protein. This binding facilitates the detection and quantification of the target protein in various assays. The biotin moiety allows for strong interactions with streptavidin or avidin, enabling efficient capture and analysis of the target protein .

Comparison with Similar Compounds

Uniqueness: Biotin-H10 (trifluoroacetate salt) is unique due to its specific binding to the anterior gradient 2 protein, making it particularly valuable in cancer research and diagnostic applications. Its trifluoroacetate salt form enhances its solubility and stability, further contributing to its effectiveness in various assays .

Properties

Molecular Formula

C81H133F3N22O23S3

Molecular Weight

1936.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C79H132N22O21S3.C2HF3O2/c1-11-44(8)65(76(119)96-53(34-45-21-23-46(103)24-22-45)73(116)95-52(33-41(2)3)74(117)99-64(43(6)7)77(120)121)100-71(114)48(18-16-30-84-78(82)83)94-75(118)63(42(4)5)98-72(115)49(25-26-57(81)104)92-70(113)51(28-32-124-10)93-68(111)47(17-14-15-29-80)91-69(112)50(27-31-123-9)89-62(109)38-88-67(110)54(39-102)90-61(108)37-87-60(107)36-86-59(106)35-85-58(105)20-13-12-19-56-66-55(40-125-56)97-79(122)101-66;3-2(4,5)1(6)7/h21-24,41-44,47-56,63-66,102-103H,11-20,25-40,80H2,1-10H3,(H2,81,104)(H,85,105)(H,86,106)(H,87,107)(H,88,110)(H,89,109)(H,90,108)(H,91,112)(H,92,113)(H,93,111)(H,94,118)(H,95,116)(H,96,119)(H,98,115)(H,99,117)(H,100,114)(H,120,121)(H4,82,83,84)(H2,97,101,122);(H,6,7)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,63-,64-,65-,66-;/m0./s1

InChI Key

WXHGKFNHXHRSIK-YRDPEORLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)CCCCC2C3C(CS2)NC(=O)N3.C(=O)(C(F)(F)F)O

Origin of Product

United States

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